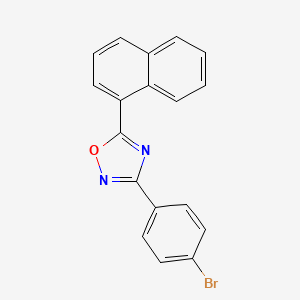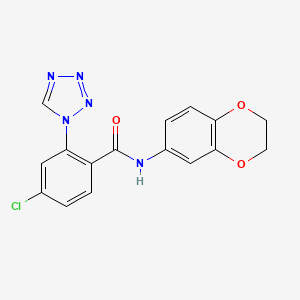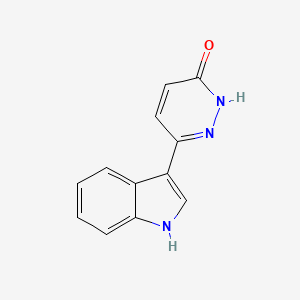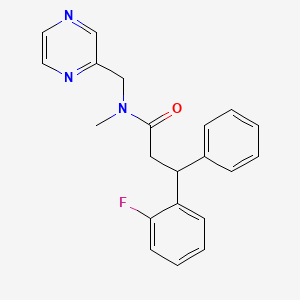
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the field of scientific research due to its unique chemical properties. This compound is commonly referred to as BPN and is widely used in various research applications.
作用机制
The mechanism of action of BPN is not fully understood. However, it is believed that BPN interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction results in changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
BPN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPN has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, BPN has been found to exhibit antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of BPN is its excellent fluorescent properties, which make it a useful tool for the detection of various biological molecules. BPN is also relatively easy to synthesize, making it readily available for use in research applications. However, one of the limitations of BPN is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, BPN can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole. One potential direction is the further exploration of its use as a fluorescent probe for the detection of various biological molecules. Another direction is the development of BPN-based sensors for the detection of metal ions and other environmental pollutants. Furthermore, the potential therapeutic applications of BPN in the treatment of various diseases, including cancer and Alzheimer's disease, should be explored further. Finally, the development of new synthesis methods for BPN that improve its solubility and reduce its toxicity would be beneficial for its use in various research applications.
Conclusion:
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown great potential in various scientific research applications. Its excellent fluorescent properties, antimicrobial activity, and potential therapeutic applications make it a valuable tool for researchers in various fields. However, its limited solubility and toxicity at high concentrations should be taken into consideration when using BPN in experiments. Further research is needed to fully understand the mechanism of action of BPN and to explore its potential applications in various scientific fields.
合成方法
The synthesis of 3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzohydrazide and 1-naphthyl isocyanate in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure BPN.
科学研究应用
BPN has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit excellent fluorescent properties, making it useful as a fluorescent probe for the detection of various biological molecules. BPN has also been used as a sensor for metal ions and as a catalyst in organic reactions. Furthermore, BPN has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
3-(4-bromophenyl)-5-naphthalen-1-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O/c19-14-10-8-13(9-11-14)17-20-18(22-21-17)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOIJLQXJQRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)
![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)
![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)